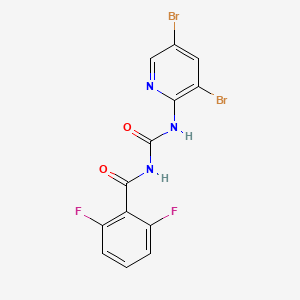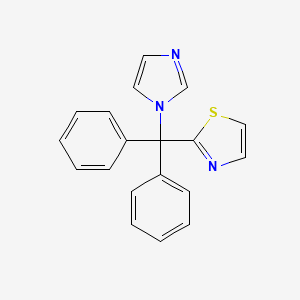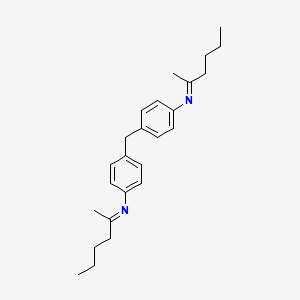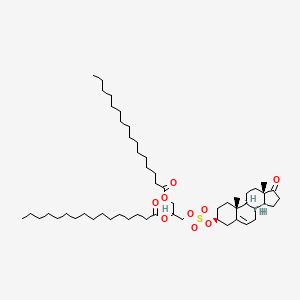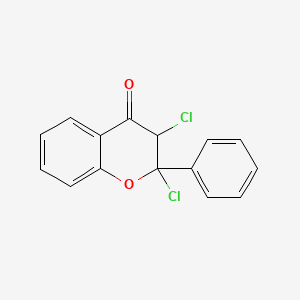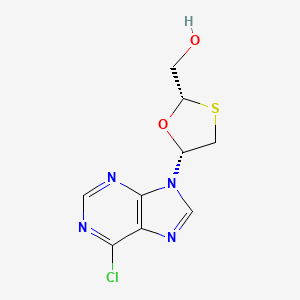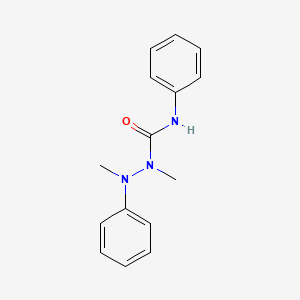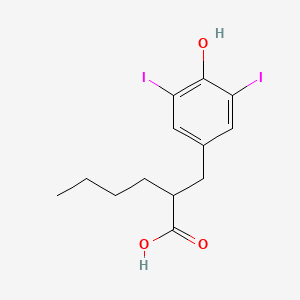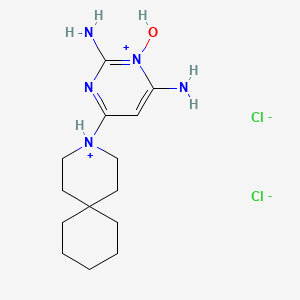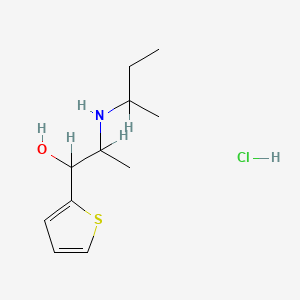![molecular formula C24H29N3O5S B15195790 4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid CAS No. 23369-02-0](/img/structure/B15195790.png)
4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid is a complex organic compound with a molecular formula of C24H29N3O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Amino Group:
Ether Formation: The formation of the ether linkage involves the reaction of phenol derivatives with alkyl halides under basic conditions.
Carboximidamide Formation: The carboximidamide group can be introduced through the reaction of amines with cyanamides under acidic conditions.
Sulfonation: The final step involves the sulfonation of the aromatic ring using sulfuric acid or other sulfonating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Nitrated, halogenated, and sulfonated products.
Scientific Research Applications
4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide
- 4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;hydrochloride
- 4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;phosphate
Uniqueness
4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid is unique due to its specific structural features, such as the presence of both amino and carboximidamide groups, which confer distinct chemical reactivity and biological activity. Its sulfonic acid moiety enhances its solubility in aqueous environments, making it suitable for various applications .
Properties
CAS No. |
23369-02-0 |
|---|---|
Molecular Formula |
C24H29N3O5S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[4-(4-amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid |
InChI |
InChI=1S/C18H23N3O2.C6H6O3S/c1-13-12-16(8-9-17(13)19)23-11-3-2-10-22-15-6-4-14(5-7-15)18(20)21;7-10(8,9)6-4-2-1-3-5-6/h4-9,12H,2-3,10-11,19H2,1H3,(H3,20,21);1-5H,(H,7,8,9) |
InChI Key |
OUCWNSILDCHQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCOC2=CC=C(C=C2)C(=N)N)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
